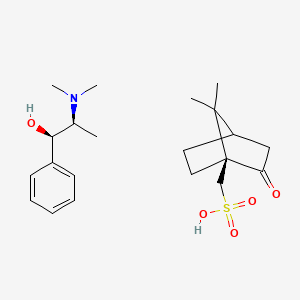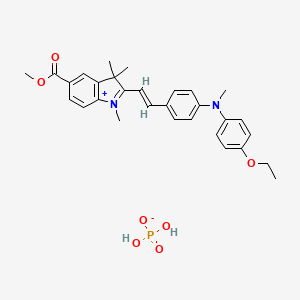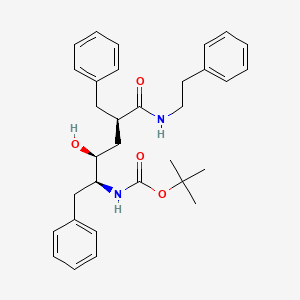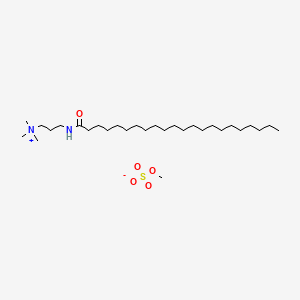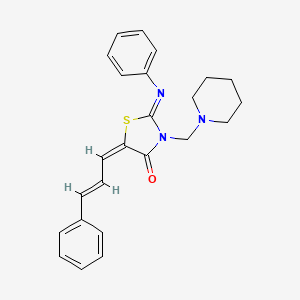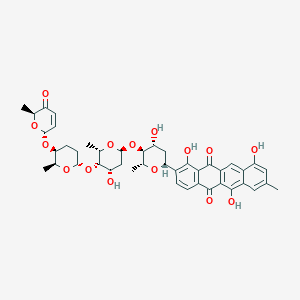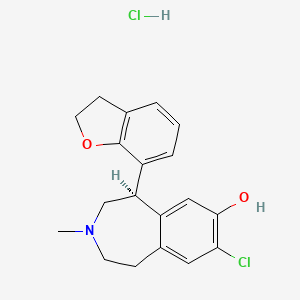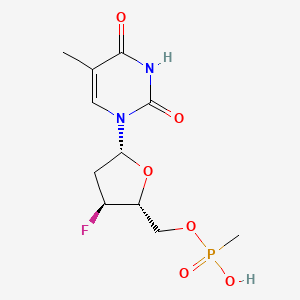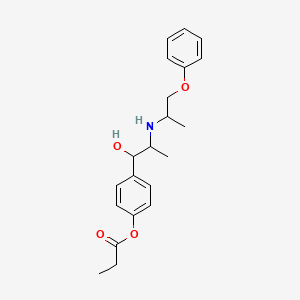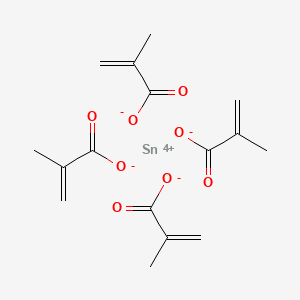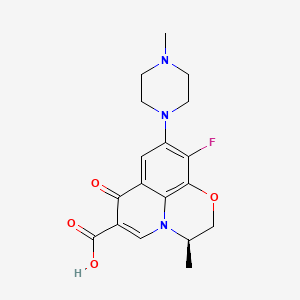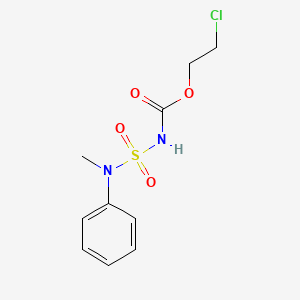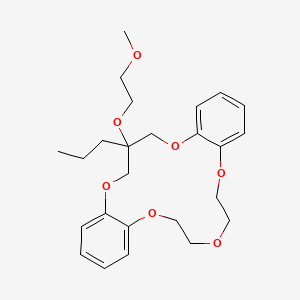
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin is a complex organic compound with a unique structure. It belongs to the class of dibenzo crown ethers, which are known for their ability to form stable complexes with various cations. This compound is characterized by its multiple oxygen atoms and a large ring structure, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired product. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the methoxyethoxy and propyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Applications De Recherche Scientifique
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential interactions with biological molecules and its ability to transport ions across membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the development of sensors and separation processes due to its selective binding properties
Mécanisme D'action
The mechanism of action of 18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin involves its ability to form stable complexes with cations. The oxygen atoms in the compound’s structure can coordinate with metal ions, facilitating their transport or separation. This coordination ability is crucial for its applications in chemistry and biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: A well-known crown ether with a similar ability to form complexes with cations.
Dibenzo-18-crown-6: Another crown ether with a similar structure but different substituents.
Cryptands: Compounds with similar ion-binding properties but different structural features.
Uniqueness
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin is unique due to its specific substituents, which can influence its binding properties and reactivity. The presence of the methoxyethoxy and propyl groups can enhance its solubility and modify its interactions with various ions .
Propriétés
Numéro CAS |
159722-60-8 |
|---|---|
Formule moléculaire |
C25H34O7 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-4-propyl-2,6,13,16,19-pentaoxatricyclo[18.4.0.07,12]tetracosa-1(24),7,9,11,20,22-hexaene |
InChI |
InChI=1S/C25H34O7/c1-3-12-25(32-18-13-26-2)19-30-23-10-6-4-8-21(23)28-16-14-27-15-17-29-22-9-5-7-11-24(22)31-20-25/h4-11H,3,12-20H2,1-2H3 |
Clé InChI |
CUFHRRIQYJQZPC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OC1)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
